N-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
N-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17FN2O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.12740595 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F2744-1071 is the Colony-stimulating factor 1 receptor (CSF1R) . CSF1R, also known as cFMS, is a type of protein known as a tyrosine-protein kinase that plays a key role in regulating survival, proliferation, and differentiation of hematopoietic progenitor cells .
Mode of Action
F2744-1071 is a potent and selective inhibitor of CSF1R . It binds to CSF1R, inhibiting its activity and thereby preventing the survival and maintenance of M2 tumor-associated macrophages (TAMs), which are known contributors to tumor progression .
Biochemical Pathways
By inhibiting CSF1R, F2744-1071 affects the CSF1R signaling pathway, which is known to regulate the survival and maintenance of M2 TAMs . This leads to a decrease in the number of M2 TAMs, which can result in a reduction in tumor progression .
Pharmacokinetics
The pharmacokinetics of F2744-1071 have been evaluated in preclinical studies . It has been found to display favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including hepatocyte stability and high Caco-2 permeability . These properties suggest that F2744-1071 has good bioavailability.
Result of Action
The inhibition of CSF1R by F2744-1071 leads to a reduction in the number of M2 TAMs . This can result in a decrease in tumor progression, as M2 TAMs are known to contribute to this process by accelerating angiogenesis, metastasis, and immunosuppression .
Action Environment
The action of F2744-1071 can be influenced by various environmental factors. For example, the presence of other molecules in the tumor microenvironment can affect the binding of F2744-1071 to CSF1R . Additionally, the efficacy and stability of F2744-1071 can be affected by factors such as pH and temperature .
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-14-6-8-15(9-7-14)12-23-13-16(10-11-19(23)24)20(25)22-18-5-3-2-4-17(18)21/h2-11,13H,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBYTADNDDPTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.